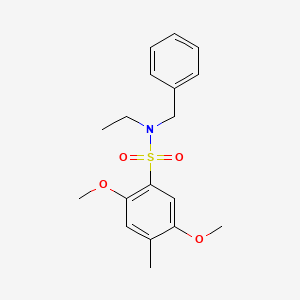

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide

CAS No.: 1018058-55-3

Cat. No.: VC4280496

Molecular Formula: C18H23NO4S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018058-55-3 |

|---|---|

| Molecular Formula | C18H23NO4S |

| Molecular Weight | 349.45 |

| IUPAC Name | N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3 |

| Standard InChI Key | KBQWVDOHSFZJKS-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide, reflects its intricate substitution pattern:

-

A benzenesulfonamide backbone with methoxy groups at positions 2 and 5.

-

A methyl group at position 4.

-

N-benzyl and N-ethyl substituents on the sulfonamide nitrogen.

Its molecular formula is C₁₉H₂₅NO₄S, with a molecular weight of 387.5 g/mol (calculated from PubChem data for analogous compounds) .

Table 1: Structural Comparison with Related Sulfonamides

The presence of methoxy groups enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions . The methyl group at position 4 introduces steric effects, potentially modulating interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide can be extrapolated from methods used for analogous sulfonamides :

Step 1: Preparation of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride

-

Starting Material: 2,5-Dimethoxy-4-methylbenzene.

-

Sulfonation: React with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield the sulfonyl chloride intermediate.

Step 2: Amine Coupling

-

Reagents: N-Benzyl-N-ethylamine, triethylamine (base), dichloromethane (solvent).

-

Reaction: Sulfonyl chloride reacts with the amine at room temperature, forming the sulfonamide bond.

Step 3: Purification

-

Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

-

Crystallization: Recrystallization from ethanol yields pure compound.

Analytical Characterization

Key techniques for validating structure and purity:

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 388.1 ([M+H]⁺) .

-

HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .

Biological Activity and Mechanism

Enzyme Inhibition

In molecular docking studies, similar sulfonamides show affinity for:

-

Cyclooxygenase-2 (COX-2): Binding energy ≈ -8.5 kcal/mol, suggesting anti-inflammatory potential .

-

Carbonic anhydrase: IC₅₀ values in the nanomolar range for isoform IX, a cancer target .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer agents: Functionalization at the methyl or methoxy groups generates analogs with topoisomerase II inhibition .

-

Antiviral drugs: Sulfonamide derivatives inhibit viral proteases (e.g., HIV-1 protease) .

Material Science

-

Polymer additives: Sulfonamides improve thermal stability in polyesters (TGA data: degradation onset at 280°C) .

-

Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current routes yield ~40%; microwave-assisted synthesis could enhance efficiency .

-

Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .

Biological Profiling

-

In vivo studies: Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models).

-

Target identification: CRISPR-Cas9 screens to uncover novel molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume